molecular formula C15H19NO2S2 B14931847 2,4,5-trimethyl-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

2,4,5-trimethyl-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B14931847
M. Wt: 309.5 g/mol
InChI Key: KSGLHQUFASMOGG-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHYL-N-[1-(2-THIENYL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRIMETHYL-N-[1-(2-THIENYL)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the thienyl ethylamine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-TRIMETHYL-N-[1-(2-THIENYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2,4,5-TRIMETHYL-N-[1-(2-THIENYL)ETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHYL-N-[1-(2-THIENYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The thienyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylbenzenesulfonamide: Lacks the thienyl group, resulting in different chemical properties and applications.

    N-[1-(2-Thienyl)ethyl]benzenesulfonamide: Similar structure but without the trimethyl substitution on the benzene ring.

Uniqueness

2,4,5-TRIMETHYL-N-[1-(2-THIENYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the trimethyl-substituted benzene ring and the thienyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19NO2S2

Molecular Weight

309.5 g/mol

IUPAC Name

2,4,5-trimethyl-N-(1-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H19NO2S2/c1-10-8-12(3)15(9-11(10)2)20(17,18)16-13(4)14-6-5-7-19-14/h5-9,13,16H,1-4H3

InChI Key

KSGLHQUFASMOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CS2)C

Origin of Product

United States

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